molecular formula C12H16O3 B13603560 2-(4-Methoxy-2-methylphenyl)butanoic acid

2-(4-Methoxy-2-methylphenyl)butanoic acid

Cat. No.: B13603560
M. Wt: 208.25 g/mol
InChI Key: YIAKFBAFORDXTG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a methoxy and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-2-methylphenyl)butanoic acid.

    Reduction: Formation of 2-(4-Methoxy-2-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2-methylphenyl)butanoic acid is unique due to its specific structural features, such as the combination of a methoxy and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural attributes are advantageous.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-4-10(12(13)14)11-6-5-9(15-3)7-8(11)2/h5-7,10H,4H2,1-3H3,(H,13,14)

InChI Key

YIAKFBAFORDXTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)C)C(=O)O

Origin of Product

United States

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